N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-4-(trifluoromethyl)benzamide

Physicochemical profiling Lipophilicity Drug-likeness

This ≥95% purity compound is a key 1,2,4-oxadiazole benzamide for class IIa HDAC inhibitor research. Its unique 3-methyl-1,2,4-oxadiazol-5-yl cyclohexyl spacer and 4-CF₃ substituent offer a distinct steric and electronic profile versus 1,3,4-oxadiazole regioisomers or non-fluorinated analogs. With favorable LogP (3.06) and TPSA (68 Ų), it serves as a reliable physicochemical benchmark for optimizing permeability and metabolic stability in cell-permeability-dependent assays. Perfect for focused HTS libraries targeting epigenetic modulators.

Molecular Formula C17H18F3N3O2
Molecular Weight 353.345
CAS No. 1326889-77-3
Cat. No. B2608843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-4-(trifluoromethyl)benzamide
CAS1326889-77-3
Molecular FormulaC17H18F3N3O2
Molecular Weight353.345
Structural Identifiers
SMILESCC1=NOC(=N1)C2(CCCCC2)NC(=O)C3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C17H18F3N3O2/c1-11-21-15(25-23-11)16(9-3-2-4-10-16)22-14(24)12-5-7-13(8-6-12)17(18,19)20/h5-8H,2-4,9-10H2,1H3,(H,22,24)
InChIKeyYAQTUUVHPAQMQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-4-(trifluoromethyl)benzamide (CAS 1326889-77-3) – Physicochemical Identity and Compound Class


N-[1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-4-(trifluoromethyl)benzamide is a synthetic small molecule belonging to the 1,2,4-oxadiazole benzamide class. Its molecular formula is C₁₇H₁₈F₃N₃O₂, with a monoisotopic mass of 353.135 Da . The compound features a 3-methyl-1,2,4-oxadiazole ring connected via a cyclohexyl spacer to a 4-(trifluoromethyl)benzamide moiety. Commercial samples are supplied at ≥95% purity .

Why Generic 1,2,4-Oxadiazole Benzamides Cannot Substitute for N-[1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-4-(trifluoromethyl)benzamide in HDAC-Targeted Research


Trifluoromethyl-oxadiazole derivatives exhibit class IIa HDAC inhibitory activity that is highly sensitive to the oxadiazole substitution pattern and the benzamide electronics . The 3-methyl-1,2,4-oxadiazol-5-yl cyclohexyl motif in the target compound creates a unique steric and electronic environment that differs from 1,3,4-oxadiazole regioisomers, unsubstituted oxadiazoles, or non-fluorinated benzamide analogs. Even minor changes—such as replacing the 4-CF₃ group with 4-CH₃ or 4-Br—can alter lipophilicity, hydrogen-bond acceptor capacity, and target binding, making direct interchange unreliable without matched comparative data.

Quantitative Differential Evidence for N-[1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-4-(trifluoromethyl)benzamide vs. Closest Analogs


Predicted Lipophilicity (LogP) Advantage Over 4-Methyl and 4-Bromo Benzamide Analogs

The target compound exhibits a predicted ACD/LogP of 3.06 , which is approximately 0.7–1.0 log units higher than the anticipated LogP of its 4-methyl analog (estimated ~2.0–2.3) and moderately lower than the 4-bromo analog (predicted LogP ~3.5 for 4-bromo-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide, CAS 1326847-04-4) . This intermediate lipophilicity may offer a balanced membrane permeability profile, as the 4-CF₃ group provides greater metabolic stability than 4-CH₃ while avoiding the excessive lipophilicity and potential toxicity associated with 4-Br.

Physicochemical profiling Lipophilicity Drug-likeness

Topological Polar Surface Area (TPSA) and Drug-Likeness Comparison

The target compound has a calculated TPSA of 68 Ų , which is identical to the 4-bromo analog (CAS 1326847-04-4) due to the shared benzamide-oxadiazole core but lower than bulkier analogs such as 4-chloro-2-methoxy-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide (CAS 1396674-47-7, TPSA >77 Ų) . Combined with molecular weight 353.34 Da and zero Rule-of-5 violations, the target compound falls within favorable oral drug-like space, whereas larger substituents push analogs closer to property limits.

Drug-likeness ADME prediction Fragment-based screening

Vendor-Supplied Purity Consistency and Long-Term Storage Stability

The target compound is commercially available from AKSci at ≥95% purity with defined long-term storage conditions (cool, dry environment) . In contrast, close analogs such as 4-bromo-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide (AKSci HTS007539) are supplied at >90% purity , representing a lower minimum purity specification. For high-throughput screening (HTS) campaigns where compound integrity directly impacts assay reproducibility, the 5% higher purity floor reduces the risk of false positives or negatives arising from impurities.

Compound procurement Quality control HTS library integrity

Class IIa HDAC Inhibitory Potential Inferred from Trifluoromethyl-Oxadiazole Pharmacophore

Patent US9056843B2 establishes that trifluoromethyl-1,2,4-oxadiazole benzamides exhibit potent and selective class IIa HDAC4 inhibitory activity, with exemplified compounds achieving nanomolar IC₅₀ values . The target compound incorporates the critical 4-(trifluoromethyl)benzamide warhead and a 1,2,4-oxadiazole ring, aligning it with the pharmacophore defined in the patent. While direct IC₅₀ data for this specific compound are not publicly available, the structural correspondence to the patented series suggests potential class IIa HDAC activity that is absent in 1,3,4-oxadiazole regioisomers (e.g., N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-(trifluoromethyl)benzamide), which lack the requisite 1,2,4-oxadiazole geometry for zinc-binding group presentation.

HDAC inhibition Epigenetics Class IIa selectivity

Recommended Application Scenarios for N-[1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-4-(trifluoromethyl)benzamide Based on Differential Evidence


Class IIa HDAC Inhibitor Screening and Epigenetic Probe Development

Leveraging the 1,2,4-oxadiazole pharmacophore established in patent US9056843B2 , this compound is suitable as a starting point or reference tool in class IIa HDAC inhibitor screening cascades. Its predicted intermediate lipophilicity (LogP 3.06 ) and favorable TPSA (68 Ų ) make it appropriate for cell-permeability-dependent assays where more lipophilic analogs (e.g., 4-Br, LogP ~3.5) may exhibit non-specific membrane disruption.

Structure-Activity Relationship (SAR) Studies on 4-Benzamide Substituent Effects

The 4-CF₃ substituent provides a distinct electronic and steric profile compared to 4-CH₃, 4-Cl, or 4-Br analogs. Researchers can use this compound to systematically probe the effect of electron-withdrawing, lipophilic para-substituents on target engagement while controlling for the oxadiazole-cyclohexyl scaffold. The ≥95% commercial purity supports reproducible SAR datasets.

Physicochemical Property Benchmarking in Fragment-to-Lead Optimization

With a molecular weight of 353.34 Da, zero Rule-of-5 violations, and a LogD₇.₄ of 3.20 , this compound occupies a favorable drug-like property space. It can serve as a physicochemical benchmark when optimizing related oxadiazole-benzamide leads, particularly for balancing permeability (lower TPSA than alkoxy-substituted analogs ) with metabolic stability conferred by the CF₃ group.

High-Throughput Screening Library Enrichment for Epigenetic Targets

The combination of ≥95% purity , defined storage conditions, and structural alignment with the class IIa HDAC pharmacophore makes this compound a reliable addition to focused HTS libraries targeting epigenetic readers, writers, and erasers, especially where 1,3,4-oxadiazole regioisomers would be inactive.

Quote Request

Request a Quote for N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-4-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.